4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide
Description
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(21-13-12-16-6-2-1-3-7-16)9-4-14-23-20(25)11-10-17(22-23)18-8-5-15-26-18/h1-3,5-8,10-11,15H,4,9,12-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBDTVIAOIXKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Structural Features
The compound consists of several notable structural components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's chemical reactivity.
- Pyridazinone Moiety : A six-membered ring containing nitrogen that is known for its biological interactions.
- Butanamide Group : This functional group enhances the compound's pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Properties
Studies have shown that compounds with similar structural features can exhibit antimicrobial effects. The furan and pyridazinone rings are believed to interact with microbial enzymes or receptors, potentially inhibiting their activity.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. The presence of heterocyclic structures like furan and pyridazinone is often associated with the ability to modulate cancer cell pathways and inhibit tumor growth .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into potential mechanisms and effects.
-
Synthesis and Evaluation :
A study synthesized a series of pyridazinone derivatives, including those with furan moieties, and evaluated their antimycobacterial and antifungal activities. The findings indicated that modifications to the pyridazinone structure could enhance biological efficacy . -
Mechanism of Action :
The mechanism by which this compound exerts its effects may involve binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered cellular pathways, resulting in antimicrobial or anticancer effects.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Furan and pyridazinone structures | Antimicrobial, anticancer |
| 4-(3-(furan-2-yl)-6-methylpyridazin-3(2H)-one) | Furan ring with methylpyridazine | Antimycobacterial |
| N-(2-(3-(furan-2-yl)-6-pyridazinone)ethyl)benzenesulfonamide | Furan and sulfonamide groups | Potential anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyridazinone derivatives, focusing on substituent effects, synthesis strategies, and spectroscopic characteristics.
Substituent Variations and Core Modifications
Target Compound vs. N-(2-Ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021132-75-1)
- Structural Differences : The phenethyl group in the target compound is replaced with a 2-ethylphenyl group in this analog.
- Molecular Weight : Both compounds share the same molecular formula (C20H21N3O3 ) and weight (351.4 ), indicating isomeric relationships.
Target Compound vs. 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1)
- Structural Differences : The butanamide chain in the target is shortened to an acetamide group, and the phenethyl is replaced with a 4-methoxybenzyl group.
- Impact : The shorter chain reduces molecular weight (339.3 vs. 351.4 ) and may alter binding interactions in biological systems. The methoxy group introduces electron-donating effects, which could influence metabolic stability .
Target Compound vs. Benzyloxy Pyridazine Derivatives (5a-c, )
- Structural Differences: Compounds 5a-c feature a benzenesulfonamide group at the 4-position of the pyridazinone core, with benzyloxy substituents at the 3-position (e.g., 4-nitrobenzyloxy in 5b).
- The nitro group in 5b introduces strong electron-withdrawing effects, which could stabilize the pyridazinone ring but reduce metabolic stability .
Spectroscopic and Analytical Data
1H NMR Highlights
- Target Compound : Expected signals include δ 6.3–7.5 (furan protons), δ 7.2–7.4 (phenethyl aromatic protons), and δ 3.4–3.6 (butanamide methylenes).
- 5b () : Distinct nitrobenzyl signals at δ 8.34–8.21 and a benzyloxy methylene at δ 5.41 .
- 6h () : Piperazine-related protons at δ 7.93 (NH) and carbonyl signals at 1650 cm⁻¹ (IR) .
Molecular Weight and HRMS
Key Findings and Implications
Substituent-Driven Properties :
- Electron-withdrawing groups (e.g., nitro in 5b) increase polarity but may reduce metabolic stability.
- Lipophilic groups (e.g., phenethyl in the target compound) enhance membrane permeability.
Synthetic Flexibility: Pyridazinone derivatives can be functionalized at the 3- and 4-positions using diverse electrophiles (e.g., benzyl bromides, acyl chlorides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
